2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide
2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide
Brand Name:
Vulcanchem
CAS No.:
121951-71-1
VCID:
VC0047187
InChI:
InChI=1S/C40H60N10O9S/c1-25(2)21-31(37(55)47-29(35(41)53)18-20-60(5,58)59)46-34(52)24-50(4)39(57)33(23-28-15-10-7-11-16-28)49-38(56)32(22-27-13-8-6-9-14-27)48-36(54)30(45-26(3)51)17-12-19-44-40(42)43/h6-11,13-16,25,29-33H,12,17-24H2,1-5H3,(H2,41,53)(H,45,51)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H4,42,43,44)
SMILES:
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C
Molecular Formula:
C40H60N10O9S
Molecular Weight:
857 g/mol
2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide
CAS No.: 121951-71-1
Main Products
VCID: VC0047187
Molecular Formula: C40H60N10O9S
Molecular Weight: 857 g/mol
CAS No. | 121951-71-1 |
---|---|
Product Name | 2-[[2-[[2-[[2-[[2-Acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide |
Molecular Formula | C40H60N10O9S |
Molecular Weight | 857 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide |
Standard InChI | InChI=1S/C40H60N10O9S/c1-25(2)21-31(37(55)47-29(35(41)53)18-20-60(5,58)59)46-34(52)24-50(4)39(57)33(23-28-15-10-7-11-16-28)49-38(56)32(22-27-13-8-6-9-14-27)48-36(54)30(45-26(3)51)17-12-19-44-40(42)43/h6-11,13-16,25,29-33H,12,17-24H2,1-5H3,(H2,41,53)(H,45,51)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H4,42,43,44) |
Standard InChIKey | YJXVNOJCEZCWJV-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Sequence | RFFGLX |
PubChem Compound | 4602894 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume